molecular formula C9H7ClN2OS2 B6636165 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No. B6636165
M. Wt: 258.8 g/mol
InChI Key: MVTBLVUVKNNZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide, also known as CBZ-SA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. CBZ-SA is a thiol-containing compound that is structurally similar to other benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the survival and growth of pathogenic microorganisms. 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of bacterial and fungal enzymes, such as beta-lactamases and chitinases, which are involved in the synthesis and maintenance of the cell wall of these microorganisms.
Biochemical and Physiological Effects:
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has also been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In one study, 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide was found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide was also found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in macrophages.

Advantages and Limitations for Lab Experiments

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of high purity and high yield of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide. 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is also stable under a wide range of conditions, making it suitable for long-term storage and transportation. However, one limitation of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is its limited solubility in water, which may limit its applicability in certain experiments.

Future Directions

There are several future directions for research on 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that are targeted by 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide. Another direction is to explore its potential applications in material science, such as the synthesis of novel polymers and materials that exhibit unique properties. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide in vivo and in clinical trials, which may pave the way for its use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a pure form of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide. This synthesis method has been reported in several research articles and has been shown to yield high purity and high yield of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide.

Scientific Research Applications

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to exhibit promising antimicrobial and antiviral activities against several pathogenic microorganisms, including bacteria, fungi, and viruses. In one study, 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a highly resistant strain of bacteria that is difficult to treat with conventional antibiotics.

properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c10-5-1-2-7-6(3-5)12-9(15-7)14-4-8(11)13/h1-3H,4H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTBLVUVKNNZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.